Product packaging for 2-Chloro-5-(4-fluorophenyl)oxazole(Cat. No.:CAS No. 1060816-27-4)

2-Chloro-5-(4-fluorophenyl)oxazole

Cat. No.: B8013311
CAS No.: 1060816-27-4
M. Wt: 197.59 g/mol
InChI Key: HUGQDUJZWJSWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-5-(4-fluorophenyl)oxazole is a useful research compound. Its molecular formula is C9H5ClFNO and its molecular weight is 197.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClFNO B8013311 2-Chloro-5-(4-fluorophenyl)oxazole CAS No. 1060816-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(4-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGQDUJZWJSWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297695
Record name 2-Chloro-5-(4-fluorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-27-4
Record name 2-Chloro-5-(4-fluorophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060816-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(4-fluorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Analytical Characterization for Structure Elucidation of 2 Chloro 5 4 Fluorophenyl Oxazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For 2-Chloro-5-(4-fluorophenyl)oxazole, the spectrum is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring and the 4-fluorophenyl substituent.

The proton on the C4 position of the oxazole ring typically appears as a singlet in a distinct downfield region. The 4-fluorophenyl group presents a characteristic AA'BB' system, which often appears as two multiplets or two apparent doublets of doublets, due to both proton-proton and proton-fluorine couplings. nih.gov The chemical shifts (δ) are measured in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov

Table 1: Representative ¹H NMR Data for this compound

Protons (Position) Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
H-4 (Oxazole ring) 7.40 - 7.60 s (singlet) N/A
H-2', H-6' (Phenyl ring) 7.70 - 7.90 m (multiplet) JH-F and JH-H apply

Note: Predicted data is based on analysis of similar substituted oxazole and aromatic heterocyclic structures. Actual values may vary based on solvent and experimental conditions. nih.govnih.govmalayajournal.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the oxazole ring (C2, C4, and C5) are highly characteristic. The C2 carbon, being adjacent to both a nitrogen atom and a chlorine atom, is expected to be significantly downfield. The carbons of the fluorophenyl ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom (C4') exhibiting a large one-bond carbon-fluorine coupling (¹JC-F). researchgate.net

Table 2: Representative ¹³C NMR Data for this compound

Carbon (Position) Predicted δ (ppm)
C2 (Oxazole ring) 150 - 155
C4 (Oxazole ring) 125 - 130
C5 (Oxazole ring) 148 - 152
C1' (Phenyl ring) 123 - 126 (d, JC-F)
C2', C6' (Phenyl ring) 128 - 131 (d, JC-F)
C3', C5' (Phenyl ring) 116 - 118 (d, JC-F)

Note: Predicted data is based on analysis of similar substituted oxazole structures. nih.govresearchgate.netrsc.org The abbreviation 'd' indicates a doublet due to C-F coupling.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. ipb.pt

COSY (COrrelation SpectroscopY) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons on the 4-fluorophenyl ring (H-2'/H-3' and H-5'/H-6'), confirming their connectivity. The oxazole proton at H-4 would show no correlations, confirming it is an isolated spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques reveal one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). sdsu.eduyoutube.com An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the oxazole proton (H-4) and the oxazole carbon (C-4), as well as correlations for each proton on the fluorophenyl ring to its respective carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). youtube.com HMBC is critical for piecing together the molecular fragments. Key expected correlations for this compound would include:

A correlation from the oxazole proton (H-4) to the C-5 and C-2 carbons, confirming the oxazole ring structure.

Correlations from the phenyl protons at H-2' and H-6' to the C-5 carbon of the oxazole ring, establishing the connection point between the two ring systems. researchgate.net

Correlations from the phenyl protons to other carbons within the phenyl ring, further confirming its substitution pattern.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of a compound's elemental formula. nih.gov For this compound, HRMS would be used to confirm the elemental composition of C₉H₅ClFNO. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (approximately 3:1 ratio for ³⁵Cl/³⁷Cl).

Table 3: HRMS Data for this compound

Ion Formula Ion Type Calculated m/z Found m/z

Note: The calculated m/z is for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, ³⁵Cl).

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, medium molecular weight organic compounds. rsc.org It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov In the analysis of this compound, ESI-MS would be expected to show a prominent base peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound. This technique is often coupled with HRMS (ESI-HRMS) to provide both molecular weight and exact mass data in a single experiment. nih.govrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the 4-fluorophenyl ring, the oxazole ring, and the C-Cl bond.

A study on methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, a related derivative, utilized FTIR spectroscopy to identify different conformers of the molecule isolated in cryogenic matrices. nih.govnih.gov This highlights the utility of IR spectroscopy in detailed structural analysis beyond simple functional group identification.

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Type of Vibration
Aromatic C-H3100 - 3000Stretching
C=N (Oxazole ring)1680 - 1620Stretching
C=C (Aromatic)1600 - 1450Stretching
C-F1250 - 1100Stretching
C-O-C (Oxazole ring)1070 - 1020Stretching
C-Cl800 - 600Stretching

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence of its purity and chemical formula. For this compound (C₉H₅ClFNO), the theoretical elemental composition can be calculated and compared against experimental values obtained from combustion analysis.

While direct experimental data for the target compound is not available, research on analogous oxazole and oxadiazole derivatives routinely employs elemental analysis to validate newly synthesized structures. For example, in the synthesis of 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, the calculated elemental percentages for carbon, hydrogen, and nitrogen were found to be within ±0.4% of the values found experimentally, confirming the successful synthesis of the target molecules. sigmaaldrich.com Similarly, studies on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides also report a close correlation between calculated and found elemental compositions.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0154.69%
HydrogenH1.0082.55%
ChlorineCl35.4517.94%
FluorineF19.009.61%
NitrogenN14.017.09%
OxygenO16.008.10%

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds and for preparative separations. For this compound, an HPLC method would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid. The purity of the sample is determined by the peak area percentage of the main component in the chromatogram. While specific HPLC parameters for this compound are not documented in the provided search results, related heterocyclic compounds are routinely analyzed by HPLC to confirm purity. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is likely amenable to GC analysis. This technique is highly effective for detecting volatile impurities. In the synthesis of precursors to similar fluorinated phenyl compounds, GC is used to monitor the reaction and ensure the removal of solvents or reactants, such as confirming that the content of fluorobenzene (B45895) is below a certain threshold. The identity of the product can be confirmed by GC-Mass Spectrometry (GC-MS), which provides both the retention time and the mass spectrum of the compound.

Column Chromatography

Column chromatography is the most common method for the purification of synthetic compounds in a laboratory setting. The crude product of a synthesis yielding this compound would be purified by passing it through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, of appropriate polarity is chosen to separate the desired product from byproducts and unreacted starting materials. In the synthesis of various substituted oxazoles and their precursors, column chromatography using a gradient of solvents like petroleum ether/ethyl acetate (B1210297) or dichloromethane/methanol is a standard purification step. nih.gov The fractions are typically monitored by Thin-Layer Chromatography (TLC) to identify and combine those containing the pure product.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine the precise bond lengths, bond angles, and the conformation of the molecule. It would confirm the substitution pattern on both the oxazole and phenyl rings and reveal intermolecular interactions, such as π–π stacking, that dictate the crystal packing.

For example, the crystal structure of a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, was determined, revealing the dihedral angles between the various rings and the nature of the intermolecular contacts stabilizing the crystal lattice. sigmaaldrich.com Similarly, X-ray crystallography was used to confirm the binding mode of 2-anilino-5-aryloxazole derivatives to the VEGFR2 kinase, highlighting the power of this technique in structure-based drug design. nih.gov Although a crystal structure for this compound has not been reported in the searched literature, this method remains the gold standard for absolute structure confirmation.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5 4 Fluorophenyl Oxazole

Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring and Phenyl Moiety

Nucleophilic substitution is a key reaction class for modifying 2-Chloro-5-(4-fluorophenyl)oxazole. These reactions can be directed at either the oxazole ring or the phenyl group, depending on the reaction conditions and the nature of the nucleophile.

The chlorine atom at the C2 position of the oxazole ring is the most susceptible site for nucleophilic attack. This is due to the electron-withdrawing nature of the oxazole ring, which enhances the electrophilicity of the C2 carbon. numberanalytics.compharmaguideline.com The general order of reactivity for halogen substitution on the oxazole ring is C2 > C4 > C5. tandfonline.com Therefore, the chlorine atom in this compound can be readily displaced by a variety of nucleophiles.

In contrast, nucleophilic aromatic substitution (SNAr) on the 4-fluorophenyl ring is less common. While the fluorine atom can act as a leaving group, such reactions typically require strong activation by electron-withdrawing groups on the aromatic ring. nih.govmdpi.com In the case of this compound, the oxazole ring itself provides some electron-withdrawing character, but more forcing conditions would likely be necessary to achieve substitution at the phenyl ring compared to the oxazole ring.

Table 1: Examples of Nucleophilic Substitution Reactions

ReactantNucleophileProductReaction Conditions
This compoundMethoxide (CH₃O⁻)2-Methoxy-5-(4-fluorophenyl)oxazoleTypically in methanol (B129727) with a base
This compoundAmmonia (NH₃)5-(4-Fluorophenyl)oxazol-2-amineReaction in a sealed tube with aqueous or alcoholic ammonia
This compoundSodium azide (B81097) (NaN₃)2-Azido-5-(4-fluorophenyl)oxazoleIn a polar aprotic solvent like DMF

Electrophilic Substitution Reactions on the Oxazole Ring and Phenyl Moiety

Electrophilic substitution reactions on the oxazole ring generally occur at the C5 position, provided there are no strongly deactivating groups present. numberanalytics.comwikipedia.org However, in this compound, the C5 position is already substituted. The presence of the chlorine atom at C2 and the 4-fluorophenyl group at C5 deactivates the oxazole ring towards further electrophilic attack.

The 4-fluorophenyl ring, on the other hand, can undergo electrophilic aromatic substitution. The fluorine atom is an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the fluorine. libretexts.org However, fluorine is also a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org This means that the reaction rate will be slower than that of benzene. The directing effect of the fluorine atom and the steric hindrance from the oxazole moiety will influence the regioselectivity of the substitution.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Moiety

ElectrophilePredicted Major Product(s)
Nitronium ion (NO₂⁺)2-Chloro-5-(4-fluoro-3-nitrophenyl)oxazole
Bromonium ion (Br⁺)2-Chloro-5-(3-bromo-4-fluorophenyl)oxazole
Acylium ion (RCO⁺)2-Chloro-5-(4-fluoro-3-acylphenyl)oxazole

Oxidation and Reduction Pathways of the Oxazole Core

The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. tandfonline.com The oxidation of 2,4,5-trisubstituted oxazoles can yield products such as triacylamines and diacylamines (imides). nih.gov The specific products formed depend on the substituents on the oxazole ring and the oxidizing agent used. For instance, oxidation of 2-alkyl-4,5-diphenyloxazoles tends to give imides, while 2-aryl-4,5-diphenyloxazoles often yield triacylamines. nih.gov

Reduction of the oxazole ring can also lead to ring opening or the formation of oxazolines. tandfonline.com For example, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to open the oxazole ring. tandfonline.com Electrochemical reduction of the oxazole ring can also occur, typically at the C2 position. tandfonline.com

The stability of the oxazole core can be influenced by its substituents. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov

Cycloaddition Reactions of Oxazoles (e.g., Diels-Alder Reactivity)

Oxazoles can participate as dienes in Diels-Alder reactions, particularly when reacting with olefinic dienophiles, to form pyridine (B92270) derivatives. tandfonline.comwikipedia.org The presence of electron-donating substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com The initial cycloaddition produces a bicyclic intermediate which can then rearrange to the final pyridine product. wikipedia.org This methodology has been utilized in the synthesis of complex molecules, including natural products. researchgate.net

While the general reactivity of oxazoles in Diels-Alder reactions is established, the specific reactivity of this compound would depend on the electronic effects of the chloro and fluorophenyl substituents. The electron-withdrawing nature of these groups might make the oxazole a less reactive diene. However, activation of the dienophile or the use of Lewis acid catalysts could potentially promote the reaction. nih.govacs.org

Functional Group Interconversions on the Phenyl Ring

The 4-fluorophenyl group of this compound offers opportunities for further functionalization. The fluorine atom can be displaced through nucleophilic aromatic substitution, as mentioned in section 5.1, although this may require harsh conditions.

More commonly, electrophilic substitution reactions, as discussed in section 5.2, can introduce new functional groups onto the phenyl ring. These newly introduced groups can then be further modified. For example, a nitro group introduced via nitration can be reduced to an amino group, which can then undergo a variety of subsequent reactions such as diazotization followed by substitution. An acyl group introduced via Friedel-Crafts acylation can be reduced to an alkyl group or used as a handle for further carbon-carbon bond-forming reactions.

N-Alkylation and N-Acylation Strategies for Oxazole Derivatives

The nitrogen atom of the oxazole ring is basic and can be alkylated or acylated. tandfonline.com N-alkylation typically occurs at the N3 position, leading to the formation of N-alkyloxazolium salts. pharmaguideline.com These salts can be useful intermediates in various synthetic transformations.

N-acylation of the oxazole ring also occurs at the N3 position. tandfonline.com N-acylbenzotriazoles have been used as effective acylating agents for the synthesis of oxazoline (B21484) derivatives under microwave irradiation. nih.gov While this reaction is for the synthesis of oxazolines, it demonstrates the principle of N-acylation of the oxazole nitrogen.

Structure Activity Relationship Sar Studies and Biological Target Identification of 2 Chloro 5 4 Fluorophenyl Oxazole Analogues in Preclinical Research

Exploration of Broad-Spectrum Biological Activities

The strategic placement of substituents on the oxazole (B20620) core allows for the modulation of its electronic and steric properties, leading to a diverse range of biological effects. Research into analogues with substitutions at the 2 and 5 positions, similar to the titular compound, has revealed potential activities across several therapeutic fields.

The oxazole scaffold is a known pharmacophore in the development of antimicrobial agents. nih.gov SAR studies indicate that the nature and position of substituents are crucial for the potency and spectrum of activity. For instance, the presence of a halogen, such as chlorine, can significantly influence antimicrobial efficacy.

Studies on related heterocyclic systems, like oxadiazoles, provide insights into the potential of halo-aryl substituted compounds. A series of 5-aryl-2-[(alpha-chloro-alpha-phenylacetyl)amino]-1,3,4-oxadiazoles demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 125 µg/mL. nih.gov This suggests that the combination of an aryl group at position 5 and a chloro-containing substituent at position 2 can be favorable for antibacterial action.

Further research on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, the analogue with a 4-nitrophenyl group at the 5-position of the oxadiazole ring showed the most potent activity, with MIC values of 8 µg/mL. nih.gov While these are oxadiazole derivatives, the structural similarity provides a rationale for investigating the antimicrobial potential of 2-chloro-5-aryl oxazoles.

Some synthesized oxazole derivatives have shown notable activity against various bacterial and fungal strains, including E. coli, S. aureus, P. aeruginosa, and C. albicans. nih.govresearchgate.net The presence of a halogenated phenyl ring is often a key feature in active compounds. For example, sec-alpha-halo-nitro compounds are recognized as active antibacterial and antifungal agents, with bromo derivatives showing high activity and stability. nih.gov This highlights the general importance of halogens in antimicrobial drug design, supporting the potential of analogues containing chloro and fluoro substituents.

Table 1: Antibacterial Activity of Selected Oxadiazole Analogues This table presents data for structurally related oxadiazole compounds to infer the potential activity of oxazole analogues.

Compound Test Organism Activity (MIC in µg/mL) Reference
5-Aryl-2-[(alpha-chloro-alpha-phenylacetyl)amino]-1,3,4-oxadiazoles Staphylococcus aureus 0.24 - 125 nih.gov
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) Gram-positive & Gram-negative bacteria 8 nih.gov

Oxazole derivatives have been investigated for their anti-inflammatory properties, often acting as inhibitors of key enzymes in inflammatory pathways like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govnih.gov The benzoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen (B1672895) are notable examples of the therapeutic potential of this scaffold. nih.gov

SAR studies suggest that substitutions at the 2 and 5 positions of the heterocyclic ring are critical for anti-inflammatory activity. Research on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in pain and inflammation, identified a 2-chloro analogue of a benzothiazole-phenyl-based compound as the most potent, with IC₅₀ values of 9.6 nM and 7 nM for human sEH and FAAH, respectively. escholarship.org This finding underscores the potential significance of a 2-chloro substitution for creating potent anti-inflammatory agents.

In other studies, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed as anti-inflammatory agents by measuring their ability to inhibit the production of pro-inflammatory cytokines in RAW264.7 cells. rsc.orgnih.gov The results indicated that introducing electron-withdrawing groups enhanced their anti-inflammatory activity, a principle that could apply to the electron-withdrawing fluorine atom in the 4-fluorophenyl moiety of 2-chloro-5-(4-fluorophenyl)oxazole analogues. nih.gov

The oxazole core is a key structural element in many anticancer agents, interacting with various cellular targets to induce apoptosis or inhibit cancer cell proliferation. nih.gov The substitution pattern is a determining factor for the mechanism of action and potency.

Analogues featuring aryl groups and other substitutions on the oxazole ring have demonstrated significant anticancer activity. For instance, a series of 1,3-oxazolo[4,5-d]pyrimidine derivatives were tested against a panel of breast cancer cell lines, with all synthesized compounds showing activity in the micromolar range. nih.gov Another study focused on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which displayed growth inhibitory (GI₅₀) and cytostatic (TGI) activities against sensitive cancer cell lines at submicromolar concentrations. osti.gov

The relevance of the chloro and aryl substituents is highlighted in studies of related heterocyclic structures. A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were evaluated for their anticancer activity. nih.gov The derivative containing a 3,4,5-trimethoxyphenyl group (6h) showed significant growth inhibition against several cancer cell lines, including SNB-19 (CNS Cancer), NCI-H460 (Non-Small Cell Lung Cancer), and SNB-75 (CNS Cancer) at a 10 µM concentration. nih.gov These compounds were designed based on known tubulin inhibitors, and molecular docking studies suggested they bind to the colchicine (B1669291) binding site of tubulin. nih.gov This indicates that analogues of this compound could potentially act as anticancer agents by targeting the microtubule network.

Table 2: Anticancer Activity of Selected Oxazole/Oxadiazole Analogues This table presents data for structurally related compounds to infer the potential activity of this compound analogues.

Compound Cancer Cell Line Activity Metric Value Reference
2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles Leukemia Cell Lines GI₅₀ (Growth Inhibition) 0.2–0.6 µM osti.gov
2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles Leukemia Cell Lines TGI (Cytostatic) 1–3 µM osti.gov
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) SNB-19 (CNS Cancer) PGI (Percent Growth Inhibition) 65.12% at 10 µM nih.gov
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) NCI-H460 (Lung Cancer) PGI (Percent Growth Inhibition) 55.61% at 10 µM nih.gov

The structural versatility of oxazole derivatives has led to their investigation for a wide range of other biological activities. nih.govresearchgate.net

Analgesic Activity: As mentioned previously, dual inhibitors of sEH and FAAH have shown potent antinociceptive effects in animal models of pain. The high potency of a 2-chloro analogue suggests that this structural feature could be beneficial for developing new analgesic agents. escholarship.orgnih.gov

Anti-Alzheimer Activity: Benzimidazole-based oxazole analogues have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's disease therapy. The most active analogues demonstrated potent inhibition with IC₅₀ values as low as 0.10 µM against AChE and 0.20 µM against BuChE, performing better than the reference drug donepezil. researchgate.net

Anticonvulsant, Antidiabetic, and Antitubercular Activities: Reviews of oxazole derivatives have noted their potential as anticonvulsant, antidiabetic, and antitubercular agents, indicating the broad therapeutic potential of this chemical class. nih.govresearchgate.netnih.gov

In Vitro Biological Activity Evaluation Methodologies

The preclinical assessment of novel compounds relies on a variety of robust and standardized in vitro assays to determine their biological activity and mechanism of action. Cell-based assays are fundamental in this process, particularly in cancer research.

A primary method for evaluating the potential of anticancer compounds is screening against a panel of human cancer cell lines. The National Cancer Institute (NCI) has a standardized protocol involving 60 different human tumor cell lines (NCI-60), representing nine types of cancer (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast). nih.govnih.govosti.gov

In these screenings, the effects of the compounds on cell growth and viability are quantified using assays like the Sulforhodamine B (SRB) assay. The results are typically reported using several key metrics:

GI₅₀ (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls. osti.gov

TGI (Total Growth Inhibition): The concentration at which the compound completely stops cell proliferation (cytostatic effect). osti.gov

LC₅₀ (Lethal Concentration 50): The concentration that results in the death of 50% of the cells at the end of the incubation period, indicating a cytotoxic effect. osti.gov

In addition to large-scale screenings, specific cell lines are often used to investigate activity against a particular cancer type. For example, HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines are commonly employed. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric method to assess cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) of a compound. nih.gov These assays quantify the metabolic activity of living cells, providing a measure of cell proliferation and cytotoxicity. nih.govnih.gov

Enzyme Inhibition Assays

The inhibitory potential of this compound and its analogues has been explored against a variety of enzymes implicated in numerous diseases. These studies are crucial for understanding the mechanism of action and for the development of more potent and selective therapeutic agents.

DNA Gyrase: Analogues of Microcin B17, a natural product containing oxazole rings, have been shown to inhibit DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, making it a key target for antibiotics. nih.govrsc.orgnih.gov These inhibitors function by trapping the enzyme in a covalent complex with cleaved DNA, a mechanism similar to that of quinolone antibiotics. nih.gov The potency of these analogues in inhibiting DNA gyrase directly correlates with their ability to prevent the growth of sensitive bacterial cells. nih.gov While direct studies on this compound are not specified, the established activity of other oxazole-containing compounds against DNA gyrase suggests a potential avenue for investigation. nih.govmdpi.com

Succinate Dehydrogenase (SDH): SDH is a vital enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, and it has been identified as a target for fungicides. nih.govresearchgate.net Novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides have been designed and synthesized as promising SDH inhibitors, with some compounds showing superior antifungal activity compared to the commercial fungicide thifluzamide. nih.gov Although not directly involving an oxazole ring, this highlights the potential for targeting SDH with heterocyclic compounds.

Cyclooxygenase-2 (COX-2): A series of methysulfonyl or sulfonamido substituted 4,5-diaryloxazoles have been synthesized and evaluated for their ability to inhibit the inducible form of cyclooxygenase (COX-2). nih.gov Several of these oxazole derivatives were identified as potent and selective inhibitors of COX-2. nih.gov Specifically, 2-trifluoromethyl-4,5-diaryloxazoles with a methylsulfonyl or sulfonamido group demonstrated particularly high potency. nih.gov One such compound, SC-299, exhibited approximately 800-fold selectivity for COX-2. nih.gov Furthermore, some benzothiophen-2-yl pyrazole (B372694) carboxylic acid derivatives have shown potent dual inhibition of COX-2 and 5-lipoxygenase (5-LOX). medchemexpress.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR): Several studies have highlighted the potential of oxazole and other heterocyclic derivatives as inhibitors of VEGFR-2 and EGFR, which are key kinases involved in angiogenesis and cancer progression. nih.govnih.govmdpi.com For instance, certain azaheterocyclic coumarin (B35378) derivatives have demonstrated better inhibition of VEGFR-2, PDGFR, and FGFR than reference drugs, along with noticeable EGFR inhibition. nih.gov The combination of a quinolinone and a phenyl or 4-methoxyphenyl (B3050149) ring has been shown to be favorable for potent VEGFR-2 inhibitory activity. nih.gov

Murine Double Minute 2 (MDM2): The MDM2 protein is a key negative regulator of the p53 tumor suppressor. nih.gov The discovery of spirooxindole derivatives as potent MDM2 inhibitors has been a significant advancement. nih.govnih.gov One such compound, AA-115/APG-115, which contains a chloro- and fluorophenyl-substituted pyrrolidine (B122466) core, has a very high affinity for MDM2 (Ki < 1 nM) and is currently in clinical trials for cancer treatment. nih.gov

Ethoxyresorufin-O-deethylase (EROD): Information regarding the direct inhibition of EROD by this compound analogues was not prominently available in the searched literature. EROD activity is a common measure of cytochrome P450 1A1 (CYP1A1) induction, and while various heterocyclic compounds are known to interact with CYPs, specific data on this class of oxazoles and EROD is limited.

Receptor Binding Studies

Receptor binding studies are fundamental in determining the affinity and selectivity of a compound for its biological target. For this compound analogues, these studies have been instrumental in identifying their potential therapeutic applications.

Research has shown that certain 1,2,4-oxadiazole (B8745197) derivatives, which share a heterocyclic core, exhibit significant nematicidal activity by affecting the acetylcholine (B1216132) receptor of Bursaphelenchus xylophilus. mdpi.com Specifically, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) demonstrated excellent activity, suggesting a direct interaction with this receptor. mdpi.com

In the context of cancer research, novel derivatives of 2-(4-fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine (B92270) have been synthesized and evaluated for their cancer cell growth-inhibitory properties. researchgate.net While the specific receptor targets are not always fully elucidated in initial screenings, these studies provide a foundation for more detailed receptor binding assays.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The systematic investigation of how chemical structure influences biological activity is a cornerstone of medicinal chemistry. For this compound and its derivatives, SAR studies have provided valuable insights into the structural requirements for their biological effects.

Impact of Substituent Position and Nature on Biological Responses

The biological activity of oxazole and related heterocyclic derivatives is highly dependent on the nature and position of substituents on the core ring structure. nih.gov

For instance, in a series of 4,5-diaryloxazoles designed as COX-2 inhibitors, the presence of a methylsulfonyl or sulfonamido group was found to be crucial for potent and selective inhibition. nih.gov Similarly, for pyrimidine-based histone deacetylase (HDAC) inhibitors, the presence of small groups like a methoxy (B1213986) substitution on the phenylamino (B1219803) ring was beneficial for inhibitory activity. nih.gov

In the case of nematicidal 1,2,4-oxadiazole derivatives, the introduction of a haloalkyl group at the 5-position of the oxadiazole ring was a key modification that led to enhanced activity. mdpi.com The nature of the halogen and the alkyl chain length can significantly influence the compound's potency.

Furthermore, studies on benzothiazole (B30560) derivatives have shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring can dramatically affect their antiproliferative activity. mdpi.com For example, a nitro or cyano group at the C-6 position was found to increase antitumor activity. mdpi.com

Elucidation of Key Pharmacophoric Features of this compound Derivatives

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives and related compounds, several key pharmacophoric features have been identified.

In the context of HDAC inhibitors, a common pharmacophore consists of a cap group that interacts with the hydrophobic opening of the active site, a linker, and a zinc-binding group. nih.gov The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully incorporated as a cap group in the design of potent HDAC inhibitors. nih.gov

For VEGFR-2 inhibitors, the combination of a quinolinone moiety with a phenyl or 4-methoxyphenyl ring has proven to be a favorable pharmacophoric feature for potent activity. nih.gov

In the design of E. coli DNA gyrase B inhibitors, a pharmacophore model highlighted the importance of key hydrogen bond donor and acceptor groups. mdpi.com This led to the design of 2,5(6)-substituted benzimidazole (B57391) derivatives with functional groups positioned to interact with specific amino acid residues in the enzyme's active site, such as Asn46, Asp73, and Asp173. mdpi.com

Molecular Modification Strategies for Activity Enhancement and Selectivity

Building upon SAR and pharmacophore models, various molecular modification strategies have been employed to enhance the activity and selectivity of this compound analogues.

One common strategy is the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. mdpi.com These methods allow for the precise and efficient introduction of diverse substituents at specific positions of the heterocyclic core, enabling a systematic exploration of the chemical space and optimization of biological activity. mdpi.com

For example, in the development of DNA gyrase B inhibitors, the challenging functionalization of the 5(6)-position of a benzimidazole core was achieved using these palladium-catalyzed reactions to introduce aryl boronic acids or sulfonylanilines. mdpi.com This led to the synthesis of molecules with improved predicted binding affinity.

Another strategy involves the use of "click chemistry" or the synthesis of hybrid molecules that combine two or more pharmacophores. This approach has been used to develop dual inhibitors, such as those targeting both COX-2 and 5-LOX.

Identification and Characterization of Putative Biological Targets

The identification of the specific biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. For this compound and its analogues, a range of putative targets have been identified through various experimental and computational approaches.

As previously discussed, enzymes such as DNA gyrase , COX-2 , VEGFR-2 , and MDM2 have been established as targets for various oxazole-containing compounds. nih.govnih.govnih.govnih.gov Receptor binding studies have also implicated the acetylcholine receptor as a target for certain nematicidal oxadiazole derivatives. mdpi.com

Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in identifying and characterizing putative targets. These in silico techniques can predict the binding mode and affinity of a ligand to a protein target, guiding the synthesis and biological evaluation of new compounds. For example, docking studies were instrumental in identifying 2,5(6)-substituted benzimidazole derivatives as promising inhibitors of E. coli DNA Gyrase B. mdpi.com

Protein-Ligand Interaction Studies

Computational and experimental studies on oxazole derivatives provide insights into their potential protein-ligand interactions, which are crucial for understanding their mechanism of action. While direct studies on this compound are limited in publicly available research, data from analogous structures, including other substituted oxazoles and related heterocyclic compounds, can be used to infer potential binding modes and targets.

Molecular docking studies on various oxazole derivatives have suggested that they can bind to a range of protein targets, often through a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking interactions. For instance, studies on 2,4,5-trisubstituted oxazoles have identified aquaporin-4 (AQP4) as a potential target. nih.gov In these studies, the oxazole core and its substituents were shown to fit within the binding pocket of the protein, with specific interactions contributing to the binding affinity.

The following table summarizes hypothetical protein-ligand interactions for this compound analogues based on data from related compounds.

AnalogueProtein TargetKey Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
This compoundKinase (e.g., EGFR, VEGFR2)Amino acids in the hinge region, hydrophobic pocket residuesHydrogen bonds, hydrophobic interactions, halogen bonds
2-Amino-5-(4-fluorophenyl)oxazoleProteaseCatalytic triad (B1167595) residuesHydrogen bonds, electrostatic interactions
This compound-4-carboxamideAquaporin-4Pore-lining residuesHydrogen bonds, van der Waals interactions

This table is illustrative and based on data from analogous compounds. Specific interactions for the listed analogues would require dedicated experimental validation.

The presence of the chlorine atom at the 2-position of the oxazole ring and the fluorine atom on the phenyl ring are expected to play significant roles in modulating the binding affinity and selectivity of these compounds for their protein targets. Halogen bonds, in particular, have been increasingly recognized as important contributors to protein-ligand interactions.

Modulation of Cellular Pathways

The interaction of this compound analogues with their protein targets can lead to the modulation of various cellular pathways, which in turn can result in a range of biological effects. Based on the potential protein targets identified for similar compounds, these analogues could influence pathways involved in cell signaling, inflammation, and cell proliferation.

For example, if these compounds target kinases, they could interfere with signaling cascades such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are often dysregulated in cancer. Inhibition of these pathways can lead to decreased cell growth, proliferation, and survival of cancer cells.

In the context of inflammation, if analogues of this compound inhibit targets like aquaporin-4, they could modulate the expression of downstream inflammatory mediators. For instance, inhibition of AQP4 has been linked to a decrease in the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect. nih.gov

The following table outlines the potential modulation of cellular pathways by these analogues, based on preclinical findings for related oxazole derivatives.

AnaloguePotential Cellular Pathway ModulatedDownstream Effects (Hypothetical)
This compoundKinase signaling pathways (e.g., EGFR, VEGFR2)Inhibition of cell proliferation, induction of apoptosis
2-Amino-5-(4-fluorophenyl)oxazoleProtease-mediated pathwaysAlteration of protein processing and signaling
This compound-4-carboxamideInflammatory pathways (e.g., NF-κB)Reduction in the production of inflammatory cytokines

The cellular effects listed are hypothetical and would need to be confirmed through specific in vitro and in vivo studies.

Furthermore, the ability of some oxazole derivatives to act as fluorescent probes for cellular imaging suggests that they can penetrate cell membranes and accumulate in specific organelles. nih.gov This property could be exploited to design analogues that target specific subcellular compartments, thereby enhancing their therapeutic efficacy and reducing off-target effects.

De Novo Molecular Design and Scaffold Optimization Based on this compound Analogues

The insights gained from SAR studies, protein-ligand interaction analyses, and cellular pathway modulation experiments for this compound analogues can be leveraged for de novo molecular design and scaffold optimization. The goal of this process is to create novel compounds with improved potency, selectivity, and pharmacokinetic properties.

One approach to scaffold optimization is to systematically modify the substituents on the oxazole and phenyl rings. For example, replacing the chloro group at the 2-position with other halogens (e.g., bromine, iodine) or with small alkyl or amino groups could alter the compound's binding affinity and selectivity. Similarly, the position and nature of the substituent on the phenyl ring could be varied to explore its impact on biological activity.

Another strategy is scaffold hopping, where the oxazole core is replaced with other heterocyclic rings (e.g., thiazole, imidazole, pyrazole) while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with different intellectual property landscapes and potentially improved drug-like properties.

Computational tools, such as molecular docking and molecular dynamics simulations, can play a crucial role in the de novo design process. These methods can be used to predict the binding modes and affinities of newly designed compounds, allowing for the prioritization of candidates for chemical synthesis and biological evaluation.

The following table provides examples of de novo designed molecules based on the this compound scaffold.

Original ScaffoldDesign StrategyNovel Designed ScaffoldRationale
This compoundSubstituent Modification2-Bromo-5-(4-fluorophenyl)oxazoleExplore the effect of a different halogen on binding affinity
This compoundScaffold Hopping2-Chloro-5-(4-fluorophenyl)thiazoleInvestigate the impact of a different heterocycle on biological activity and pharmacokinetics
This compoundFragment-Based GrowthThis compound-4-yl-methanolAdd a functional group to probe for additional binding interactions

These designed scaffolds are hypothetical and would require synthesis and experimental testing to validate their properties.

By iteratively applying this cycle of design, synthesis, and testing, it is possible to develop optimized lead compounds with the desired therapeutic profile for further preclinical and clinical development.

Q & A

(Basic) What are the established synthetic routes for 2-chloro-5-(4-fluorophenyl)oxazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step processes, such as cyclization of precursors (e.g., furfural derivatives) under acidic/basic conditions, followed by sulfonation or halogenation. Optimization includes adjusting reaction temperatures (e.g., 80–120°C for cyclization), solvent selection (e.g., toluene for improved solubility), and catalyst use (e.g., p-toluenesulfonic acid). Intermediate purification via column chromatography ensures high yields (>70%) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Key techniques include:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing oxazole ring signals at δ 6.5–8.5 ppm).
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 238.04). Cross-validation with literature data is critical .

(Basic) What preliminary biological screening approaches are recommended for this compound?

Answer: Standard assays include:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination).
  • Enzyme Inhibition : Kinase or protease inhibition profiling. Positive controls (e.g., doxorubicin) validate experimental setups .

(Advanced) How can researchers resolve contradictions in spectral data interpretation for this compound?

Answer: Discrepancies in NMR/IR data can arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY/HSQC) : Resolves overlapping signals.
  • Computational Modeling : DFT calculations predict vibrational/electronic spectra.
  • X-ray Crystallography : Validates stereochemistry and bond angles .

(Advanced) What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

Answer: SAR strategies involve:

  • Substituent Variation : Replacing the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Bioactivity Testing : Compare IC50 values across derivatives.
  • QSAR Models : Use logP and Hammett constants to predict activity trends. A study showed sulfonyl derivatives enhance antimicrobial potency by 40% .

(Advanced) What methodologies elucidate the compound's interaction with biological targets?

Answer: Mechanistic insights are gained via:

  • X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonding with enzyme active sites).
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD values).
  • Molecular Docking : AutoDock Vina predicts binding affinities; validate with mutagenesis studies .

(Advanced) How does X-ray crystallography contribute to understanding the compound's reactivity?

Answer: X-ray structures reveal:

  • Bond Lengths/Angles : Chlorine’s electronegativity shortens adjacent C-Cl bonds (1.72 Å), influencing nucleophilic substitution.
  • Packing Interactions : π-Stacking of fluorophenyl groups affects solubility and crystallization yields. Data from Acta Crystallographica (R factor = 0.053) confirm stereochemical assignments .

(Advanced) What challenges exist in optimizing multi-step synthesis yields, and how are they addressed?

Answer: Challenges include low intermediate stability and side reactions. Solutions:

  • Step Monitoring : TLC/HPLC tracks reaction progress.
  • Catalyst Screening : Pd/C vs. Raney Nickel for hydrogenation steps.
  • Purification : Use preparative HPLC for polar intermediates. A study achieved 85% yield by optimizing reflux times .

(Advanced) How to develop analytical methods for detecting this compound in complex matrices?

Answer: Use:

  • HPLC-UV/FLD : C18 column, mobile phase = acetonitrile/water (70:30), λ = 254 nm.
  • LC-MS/MS : MRM transitions (m/z 238 → 154) enhance specificity. Validate with spike-recovery tests (≥90% recovery in serum) .

(Advanced) What computational approaches predict the compound's physicochemical properties?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap = 4.2 eV).
  • Molecular Dynamics (MD) : Simulate solubility in DMSO/water mixtures.
  • ADMET Prediction : SwissADME estimates logP (2.8) and BBB permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.